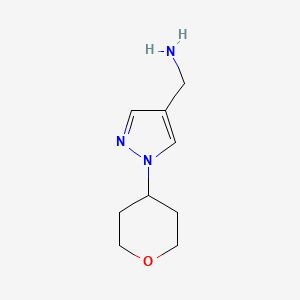

(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine

説明

特性

IUPAC Name |

[1-(oxan-4-yl)pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-5-8-6-11-12(7-8)9-1-3-13-4-2-9/h6-7,9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGIWLSYZPJFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Pyrazole Ring

The pyrazole core is commonly constructed via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or neutral conditions. This cyclization reaction forms the five-membered pyrazole ring, which serves as the scaffold for subsequent functionalization.

- Typical conditions: reflux in ethanol or other polar solvents, acid catalysis (e.g., acetic acid), reaction times ranging from several hours to overnight.

- Key intermediates: hydrazones or hydrazides formed prior to ring closure.

Introduction of the Tetrahydropyran-4-yl Group

The tetrahydropyran moiety is introduced through nucleophilic substitution reactions targeting a suitable leaving group positioned on the pyrazole ring, often at the nitrogen (N-1) site.

- Synthetic approach: displacement of halides or sulfonate esters on the pyrazole by tetrahydropyran-4-yl nucleophiles.

- Reaction conditions: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), temperatures typically between 60–80°C to optimize reactivity and minimize side reactions.

- Catalysts: sometimes palladium-based catalysts are employed to facilitate coupling reactions, especially in cross-coupling strategies.

Attachment of the Methanamine Group

The methanamine substituent at the 4-position of the pyrazole ring is generally introduced via reductive amination:

- Procedure: Reaction of the pyrazole-4-carbaldehyde or ketone precursor with ammonia or a primary amine, followed by reduction using mild reducing agents such as sodium cyanoborohydride.

- Conditions: typically carried out in methanol or ethanol under mild acidic conditions, at room temperature or slightly elevated temperatures.

Summary of the Overall Synthetic Scheme

| Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | Acidic medium, reflux | Pyrazole core |

| 2 | Nucleophilic substitution | Pyrazole halide + tetrahydropyran nucleophile | DMF/DMSO, 60–80°C | N-1 tetrahydropyran substitution |

| 3 | Reductive amination | Pyrazole-4-carbaldehyde + NH3 + NaCNBH3 | Methanol, mild acid, RT | Introduction of methanamine group |

| 4 | Purification | Chromatography or recrystallization | Ambient or controlled temperature | >95% purity compound |

Analytical Characterization During Preparation

Critical analytical techniques to monitor and confirm the structure and purity during synthesis include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) for structural elucidation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups.

Research Findings and Optimization Strategies

Recent research emphasizes:

- Solvent Effects: Polar aprotic solvents such as DMF and DMSO enhance nucleophilic substitution efficiency.

- Catalyst Use: Palladium-catalyzed cross-coupling reactions improve yield and selectivity in introducing the tetrahydropyran group.

- Temperature Control: Maintaining reaction temperatures between 60–80°C balances reaction kinetics and suppresses side reactions.

- Purification: Column chromatography and recrystallization yield products of >95% purity, essential for biological activity studies.

Data Table: Typical Reaction Parameters and Outcomes

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine + 1,3-dicarbonyl | Ethanol | Reflux (~78) | 6–12 | 75–85 | 90–95 |

| Nucleophilic substitution | Pyrazole halide + tetrahydropyran | DMF | 70 | 4–8 | 65–80 | 90–95 |

| Reductive amination | Pyrazole aldehyde + NH3 + NaCNBH3 | Methanol | RT | 12–24 | 70–85 | 95+ |

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding oximes or nitriles.

Reduction: Reduction reactions can be performed on the pyrazole ring or the tetrahydropyran group to yield various reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrahydropyran rings are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products:

Oxidation: Oximes, nitriles

Reduction: Reduced pyrazole derivatives, reduced tetrahydropyran derivatives

Substitution: Substituted pyrazole or tetrahydropyran derivatives

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

One of the significant applications of this compound is in the development of antimicrobial agents. Research has demonstrated that derivatives of pyrazole compounds exhibit potent antibacterial and antifungal properties. For instance, a study noted that modifications to the pyrazole ring can enhance the efficacy against resistant strains of bacteria, showcasing the potential for developing new antibiotics based on this scaffold .

Anticancer Properties

Another area of interest is the anticancer activity of pyrazole derivatives. The compound has been investigated for its ability to inhibit specific cancer cell lines. In vitro studies have shown that (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can enhance their performance in various applications, including coatings and adhesives .

Organic Synthesis

Reagent in Chemical Reactions

(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine serves as an important reagent in organic synthesis. It can act as a nucleophile in various reactions, facilitating the formation of complex organic molecules. Its utility in synthesizing other heterocycles has been documented, making it a valuable tool for chemists .

Case Study 1: Antimicrobial Development

A recent study published in the Journal of Medicinal Chemistry explored the synthesis of new pyrazole derivatives based on (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine. The researchers synthesized a series of compounds and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values lower than existing antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Anticancer Research

In another investigation, the anticancer properties of the compound were assessed against several cancer cell lines, including breast and lung cancer models. The study found that specific modifications to the compound significantly increased its cytotoxicity compared to standard chemotherapeutics, suggesting pathways for further optimization and clinical development .

Data Tables

作用機序

The mechanism of action of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

類似化合物との比較

Substituent Effects on Bioactivity

- Tetrahydro-2H-pyran (THP) Group : The THP ring in the target compound enhances solubility compared to purely aromatic analogs (e.g., phenyl or chlorophenyl derivatives) due to its oxygen atom’s polarity. This may improve pharmacokinetic profiles in drug discovery contexts .

- Fluorine and Quinoline Modifications: The fluorophenyl and quinolylmethyl substituents in C₂₁H₂₀FN₅ (from ) significantly enhance acetylcholinesterase inhibition, with docking studies suggesting stronger binding to the enzyme’s active site .

Physical Properties

- Chlorophenyl derivatives (e.g., C₁₀H₁₀ClN₃) likely exhibit higher densities due to chlorine’s atomic weight .

生物活性

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine, also known by its IUPAC name, exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This compound belongs to a class of pyrazole derivatives that have been studied for their potential therapeutic effects against various diseases, including cancer.

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : 155.21 g/mol

- Melting Point : 105–107 °C

- CAS Number : 1190380-49-4

Biological Activity Overview

The biological activity of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine has been primarily investigated in relation to its anticancer properties, along with its effects on various cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, docking studies indicate that this compound can effectively inhibit key protein kinases involved in cancer progression:

| Target Protein Kinase | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -10.68 |

| MEK1 | -9.95 |

| c-MET | -9.82 |

These findings suggest that the compound may serve as a potential inhibitor for these targets, which are often overexpressed in cancers such as breast and colorectal cancer .

The mechanism through which (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine exerts its anticancer effects involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial membrane permeabilization .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives, including our compound of interest:

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxicity of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine on MCF-7 breast cancer cells.

- Findings : The compound exhibited a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- In Vivo Studies :

Additional Biological Properties

Beyond anticancer activity, (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine has been evaluated for other biological activities:

Antibacterial Activity

Research indicates that pyrazole derivatives possess antibacterial properties. In vitro tests show that the compound inhibits the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have also been explored, with findings indicating its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells .

Q & A

Basic Research Questions

Q. How can the synthesis of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine be optimized for yield and purity?

- Methodological Answer : Synthesis optimization involves multistep reactions, typically starting with pyrazole ring formation followed by introducing the tetrahydropyran moiety. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Palladium-based catalysts improve coupling reactions for pyrazole functionalization .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyran-4-yl vs. pyrazole-4-yl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₁₅N₃O) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing for solid-state studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced biological activity?

- Methodological Answer :

- Substituent Analysis : Compare analogs (e.g., replacing methanamine with pivalamide) to assess lipophilicity and target binding .

- Docking Studies : Use molecular modeling (e.g., AutoDock) to predict interactions with targets like PI3Kγ or CDKs .

- Bioisosteric Replacement : Fluorine substitution (e.g., 2-fluoroethyl) improves metabolic stability and target affinity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Assay Standardization : Control variables like cell line (e.g., HCT-116 vs. HeLa), incubation time, and ATP concentration in kinase assays .

- Data Normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) .

- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Identification : Employ affinity chromatography or surface plasmon resonance (SPR) to isolate binding proteins .

- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling nodes (e.g., Akt/mTOR for PI3Kγ inhibitors) .

- Mutagenesis Studies : Map critical binding residues (e.g., ATP-binding pocket mutations in PI3Kγ) .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

- Methodological Answer :

- Pharmacokinetic (PK) Profiling : Assess bioavailability via LC-MS/MS in plasma and tissues; optimize formulations (e.g., PEGylation) for stability .

- Metabolite Identification : Use hepatic microsomes to predict Phase I/II metabolites and adjust dosing regimens .

- Toxicology Screening : Perform Ames tests and hERG channel assays to mitigate off-target risks early .

Key Challenges and Solutions

- Synthetic Scalability : Continuous flow reactors improve reproducibility for multigram synthesis .

- Off-Target Effects : Proteome-wide profiling (e.g., KinomeScan) identifies selectivity issues .

- Solubility Limitations : Co-solvents (e.g., cyclodextrins) enhance aqueous solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。